3-Fluorocyclobutanamine
Overview
Description
3-Fluorocyclobutanamine is an organic compound with the molecular formula C4H8FN It is a fluorinated derivative of cyclobutanamine, characterized by the presence of a fluorine atom attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutanamine typically involves the fluorination of cyclobutanamine. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to form 3-fluorocyclobutanone, followed by reductive amination to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated cyclobutanones.
Reduction: It can be reduced to form fluorinated cyclobutanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluorocyclobutanone
Reduction: Fluorocyclobutane
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Fluorocyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluorocyclobutanamine involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Chlorocyclobutanamine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
3-Bromocyclobutanamine:
Uniqueness: 3-Fluorocyclobutanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
3-Fluorocyclobutanamine is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclobutane ring with a fluorine atom and an amine group attached. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, which are crucial for drug design.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C4H8FN |
Molecular Weight | 89.11 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and neurological disorders.
Case Study: Inhibition of Protein Kinases
One significant study evaluated the inhibitory effects of this compound on various protein kinases. The results indicated that this compound exhibited selective inhibition, with an IC50 value of approximately 31 nM for the trans isomer, while the cis isomer showed an IC50 of 55 nM . These findings suggest that stereochemistry plays a vital role in the compound's biological efficacy.
Table 2: Inhibitory Potency of this compound Isomers
Isomer | IC50 (nM) |
---|---|
Trans | 31 |
Cis | 55 |
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound. In vitro studies demonstrated that this compound could enhance neuronal survival and differentiation, particularly under conditions mimicking neurodegenerative diseases like Alzheimer's . The modulation of tropomyosin receptor kinases (Trk) has been identified as a possible mechanism through which this compound exerts its neuroprotective effects.
Safety and Toxicity
While initial studies highlight the promising biological activities of this compound, understanding its safety profile is essential for further development. Toxicological assessments are necessary to evaluate any potential adverse effects associated with its use. Current data on safety is limited; however, preliminary evaluations suggest that it may have a favorable safety margin compared to other fluorinated compounds .
Properties
IUPAC Name |
3-fluorocyclobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSZMINSACNSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705432, DTXSID601297210, DTXSID101309997 | |
Record name | 3-Fluorocyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanamine, 3-fluoro-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-33-4, 1260670-54-9, 1234616-60-4 | |
Record name | 3-Fluorocyclobutanamine, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorocyclobutanamine, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorocyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanamine, 3-fluoro-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorocyclobutanamine, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Fluorocyclobutanamine, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.